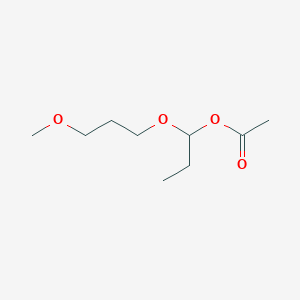

1-(3-Methoxypropoxy)propyl acetate

Descripción

1-(3-Methoxypropoxy)propyl acetate, commonly known as dipropylene glycol methyl ether acetate (DPMA), is a glycol ether ester with the CAS number 88917-22-0 . Its molecular formula is C₉H₁₈O₄, and it has a molecular weight of 190.24 g/mol . DPMA is characterized by its low toxicity, high boiling point (242.7°C), and density of 0.984 g/cm³ . It is a colorless, flammable liquid with a mild ether-like odor and exhibits excellent solubility in polar and non-polar solvents, including acrylic, epoxy, and alkyd resins .

DPMA is widely used as a solvent in coatings, printing inks, and industrial cleaners due to its slow evaporation rate and coalescing properties . Its low acute toxicity (oral LD₅₀ in rats >5000 mg/kg) and regulatory compliance (e.g., REACH) make it a preferred choice in environmentally sensitive applications .

Propiedades

Número CAS |

958794-98-4 |

|---|---|

Fórmula molecular |

C9H18O4 |

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

1-(3-methoxypropoxy)propyl acetate |

InChI |

InChI=1S/C9H18O4/c1-4-9(13-8(2)10)12-7-5-6-11-3/h9H,4-7H2,1-3H3 |

Clave InChI |

USDXBNSCKZJDLC-UHFFFAOYSA-N |

SMILES canónico |

CCC(OCCCOC)OC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(3-Methoxypropoxy)propyl acetate typically involves the esterification or transesterification of dipropylene glycol methyl ether (DPM) with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general steps are as follows :

Starting Materials: Dipropylene glycol methyl ether (DPM) and acetic acid or acetic anhydride.

Catalyst: Acid catalysts like sulfuric acid.

Reaction Process:

Análisis De Reacciones Químicas

1-(3-Methoxypropoxy)propyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dipropylene glycol methyl ether and acetic acid.

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-(3-Methoxypropoxy)propyl acetate has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent for various chemical reactions and processes due to its excellent solubility and low toxicity.

Biology: Employed in the preparation of biological samples and as a solvent in biochemical assays.

Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.

Industry: Widely used in coatings, inks, cleaning agents, and high solid paint solvents.

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxypropoxy)propyl acetate primarily involves its role as a solvent. It interacts with various molecular targets and pathways by dissolving other substances, facilitating chemical reactions, and enhancing the solubility of compounds. Its low toxicity and moderate evaporation rate make it suitable for various applications without causing significant adverse effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Propylene Glycol Monomethyl Ether Acetate (PGMEA, CAS 108-65-6)

- Molecular Weight : 132.16 g/mol .

- Boiling Point : 146°C .

- Key Differences :

- PGMEA has a simpler structure (C₆H₁₂O₃) and lower molecular weight, resulting in higher volatility compared to DPMA .

- Applications: PGMEA is primarily used in electronics (e.g., photoresist formulations) where rapid evaporation is critical, whereas DPMA is favored in coatings requiring prolonged drying .

- Toxicity: Both exhibit low acute toxicity, but PGMEA’s higher vapor pressure necessitates stricter handling controls .

Ethyl Acetate (CAS 141-78-6)

- Molecular Weight : 88.11 g/mol .

- Boiling Point : 77.1°C .

- Applications: Ethyl acetate is common in adhesives and food flavorings, while DPMA’s stability under high-temperature conditions suits industrial coatings .

Dipropylene Glycol Monomethyl Ether (DGME)

Data Table: Comparative Analysis of DPMA and Analogues

Research Findings and Industrial Relevance

- DPMA vs. PGMEA : A 2020 EPA study highlighted DPMA’s lower environmental persistence (log Kow = 0.803) compared to PGMEA (log Kow = 1.1), reducing bioaccumulation risks .

- Performance in Coatings : DPMA’s high boiling point improves pigment dispersion and film uniformity in automotive coatings, outperforming ethyl acetate in high-temperature applications .

- Regulatory Status : DPMA complies with U.S. EPA’s Safer Choice criteria, whereas PGMEA faces scrutiny under VOC regulations due to its volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.